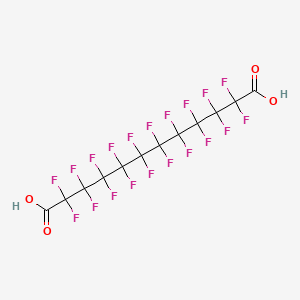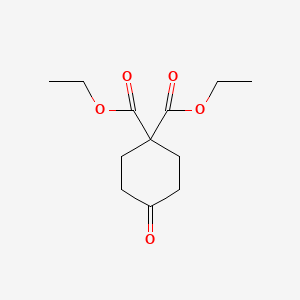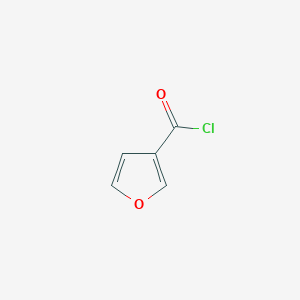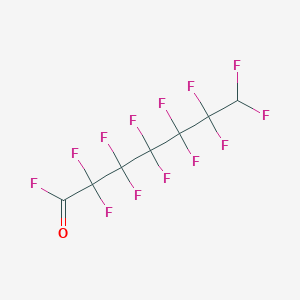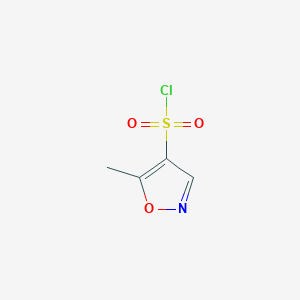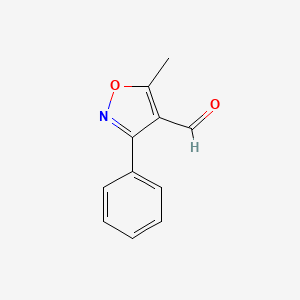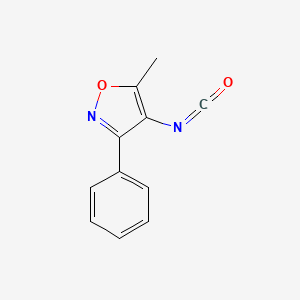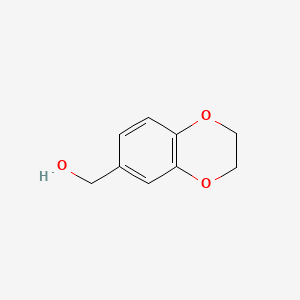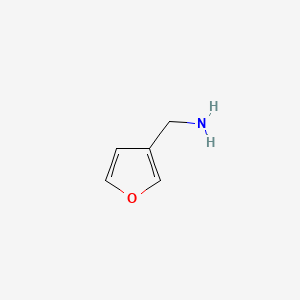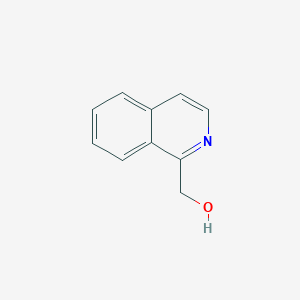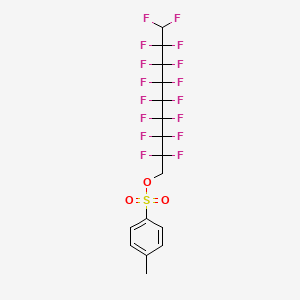
5-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde” is a complex organic molecule that contains several functional groups including a benzimidazole ring, a furan ring, and an aldehyde group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzimidazole ring, the furan ring, and the aldehyde group would all contribute to the overall structure . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be influenced by its functional groups. The benzimidazole ring might undergo reactions typical of aromatic compounds, while the aldehyde group could be involved in reactions such as nucleophilic addition or oxidation . The sulfanyl group could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, density, and solubility, would be influenced by its molecular structure . These properties could be determined experimentally or predicted using computational methods .Applications De Recherche Scientifique
Anticancer Agents
Benzimidazole derivatives have been intensively studied for their potential as anticancer agents . The presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold was found to influence the anticancer activity . The compounds displayed significant anticancer activity on human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines .
Antimicrobial Agents
Benzimidazole compounds have shown promising results as antimicrobial agents . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure .
Antiparasitic Agents
Benzimidazoles have been used as potent inhibitors of various enzymes involved in a wide range of therapeutic uses, including antiparasitic treatments .
Antifungal Agents
Benzimidazole derivatives have been explored for their antifungal properties . The effectiveness of these compounds can be enhanced by modifying the functional groups on the benzimidazole core structure .
Analgesic and Anti-inflammatory Agents
Benzimidazole compounds have been studied for their analgesic and anti-inflammatory properties . The bioactivities of these compounds can be improved by altering the functional groups on the benzimidazole core structure .
Antihypertensive and Vasorelaxant Agents
Benzimidazole derivatives have been investigated for their potential as antihypertensive and vasorelaxant agents . The effectiveness of these compounds can be enhanced by modifying the functional groups on the benzimidazole core structure .
Antiviral Agents
Benzimidazole derivatives have been studied for their potential as antiviral agents . The bioactivities of these compounds can be improved by altering the functional groups on the benzimidazole core structure .
Anti-HIV Agents
Benzimidazole compounds have been explored for their potential as anti-HIV agents . The effectiveness of these compounds can be enhanced by modifying the functional groups on the benzimidazole core structure .
Antidiabetic Agents
Benzimidazole derivatives have been investigated for their potential as antidiabetic agents . The effectiveness of these compounds can be enhanced by modifying the functional groups on the benzimidazole core structure .
Antioxidant Agents
Benzimidazole compounds have been studied for their antioxidant properties . The bioactivities of these compounds can be improved by altering the functional groups on the benzimidazole core structure .
Anticonvulsant Agents
Benzimidazole derivatives have been explored for their potential as anticonvulsant agents . The effectiveness of these compounds can be enhanced by modifying the functional groups on the benzimidazole core structure .
Antiallergic Agents
Benzimidazole compounds have been investigated for their potential as antiallergic agents . The effectiveness of these compounds can be enhanced by modifying the functional groups on the benzimidazole core structure .
Safety And Hazards
Orientations Futures
The future directions for research on this compound could include further studies to fully characterize its physical and chemical properties, investigations into its potential uses, and the development of methods for its synthesis . As more research is conducted, we will gain a better understanding of this compound .
Propriétés
IUPAC Name |
5-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]furan-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-8-2-4-10-11(6-8)15-13(14-10)18-12-5-3-9(7-16)17-12/h2-7H,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYSLMXDOBVUIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SC3=CC=C(O3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389771 |
Source


|
| Record name | 5-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde | |
CAS RN |
842957-71-5 |
Source


|
| Record name | 5-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

